2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE
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Overview
Description
2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that features a thiazolidine ring substituted with a dimethoxyphenyl group and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.
Introduction of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas, iron powder with hydrochloric acid.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazolidine rings are often studied as catalysts in organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific applications. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE: Lacks the nitrobenzenesulfonyl group.
3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE: Lacks the dimethoxyphenyl group.
Uniqueness
The presence of both the dimethoxyphenyl and nitrobenzenesulfonyl groups in 2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE may confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-24-13-6-7-16(25-2)15(11-13)17-18(8-9-26-17)27(22,23)14-5-3-4-12(10-14)19(20)21/h3-7,10-11,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMXGOAWVLMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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